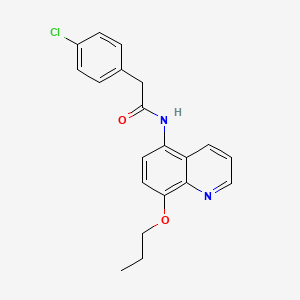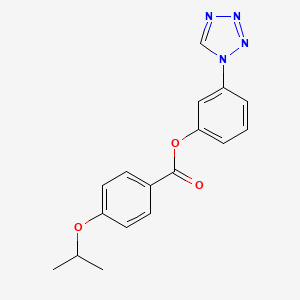![molecular formula C20H26N2OS B11329922 N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-phenylacetamide](/img/structure/B11329922.png)
N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-phenylacetamide is a complex organic compound that features a unique combination of functional groups, including an azepane ring, a thiophene ring, and a phenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-phenylacetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate amine and alkyl halide precursors.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using thiophene boronic acid or thiophene stannane.
Attachment of the Phenylacetamide Moiety: The final step involves the acylation of the intermediate compound with phenylacetyl chloride under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The azepane ring can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride.
Substitution: The phenylacetamide moiety can undergo nucleophilic substitution reactions with appropriate nucleophiles under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium hydroxide, potassium carbonate
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Secondary or tertiary amines
Substitution: Various substituted phenylacetamides
Scientific Research Applications
N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-phenylacetamide has a wide range of applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as an analgesic, anti-inflammatory, or antimicrobial agent.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-phenylacetamide involves its interaction with specific molecular targets and pathways. The azepane ring may interact with neurotransmitter receptors, while the thiophene ring can modulate enzyme activity. The phenylacetamide moiety may enhance the compound’s binding affinity to its targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(azepan-1-yl)ethyl methacrylate
- Thiophene-2-ethylamine
Uniqueness
N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-phenylacetamide is unique due to its combination of an azepane ring, a thiophene ring, and a phenylacetamide moiety. This unique structure imparts distinct chemical and biological properties that are not observed in similar compounds. For example, the presence of the phenylacetamide moiety may enhance its binding affinity to certain biological targets, making it a more potent compound in medicinal applications.
Properties
Molecular Formula |
C20H26N2OS |
|---|---|
Molecular Weight |
342.5 g/mol |
IUPAC Name |
N-[2-(azepan-1-yl)-2-thiophen-2-ylethyl]-2-phenylacetamide |
InChI |
InChI=1S/C20H26N2OS/c23-20(15-17-9-4-3-5-10-17)21-16-18(19-11-8-14-24-19)22-12-6-1-2-7-13-22/h3-5,8-11,14,18H,1-2,6-7,12-13,15-16H2,(H,21,23) |
InChI Key |
GNPFJUQLKIGQJV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)C(CNC(=O)CC2=CC=CC=C2)C3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[5-amino-3-oxo-4-(4-oxo-3,4-dihydroquinazolin-2-yl)-2,3-dihydro-1H-pyrrol-1-yl]-N,N-diethylbenzenesulfonamide](/img/structure/B11329857.png)
![4-[8,9-Dimethyl-2-(2-pyridyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL]phenyl ethyl ether](/img/structure/B11329864.png)
![N-[4-(benzyloxy)phenyl]-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide](/img/structure/B11329867.png)
![N-(5-chloro-2-methylphenyl)-2-{[2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}acetamide](/img/structure/B11329874.png)
![4-bromo-N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B11329890.png)
![2-[(E)-2-(2-chlorophenyl)ethenyl]-5-{4-[(4-methylphenoxy)acetyl]piperazin-1-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B11329891.png)
![N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B11329896.png)
![5-tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11329900.png)
![4-{[amino(naphthalen-1-yl)methyl]sulfanyl}-1-benzyl-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11329906.png)
![N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B11329916.png)

![1-cyclopentyl-4-[(3-methylbenzyl)sulfanyl]-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11329932.png)
